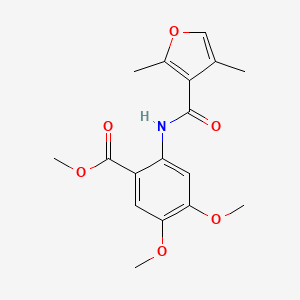

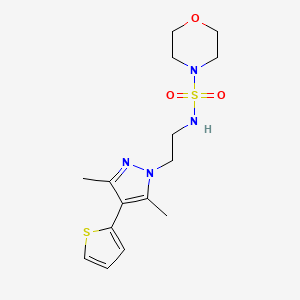

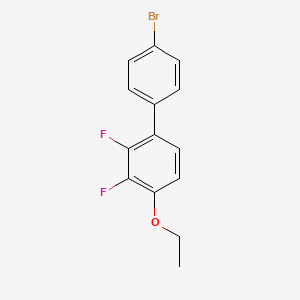

![molecular formula C20H20ClN3O2S B2480522 (6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone CAS No. 1326878-55-0](/img/structure/B2480522.png)

(6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions that may include steps like condensation, amination, and cyclization. For instance, a method reported for the synthesis of analogs involves the Buchwald–Hartwig amination, which facilitates the introduction of the amine group into the quinoline core, yielding compounds with varying substituents at the morpholine moiety with high yields (H. Bonacorso et al., 2018).

Molecular Structure Analysis

Molecular structure analysis often involves computational chemistry techniques like DFT (Density Functional Theory) calculations to predict conformations, electronic structures, and reactivity. For similar compounds, such analyses help in understanding the stability of various conformers and their electronic properties, crucial for designing compounds with desired chemical reactivity and physical properties (M. Shahana et al., 2020).

Chemical Reactions and Properties

The reactivity of these compounds can be diverse, allowing for various chemical transformations. Functional groups present in the molecule, such as chloro, amino, and methanone, offer multiple sites for reactions, including nucleophilic substitutions and addition reactions, which can be exploited to synthesize a wide range of derivatives with potential biological activities (Andriy Karkhut et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be studied using techniques like X-ray diffraction and NMR spectroscopy. These properties are influenced by the molecular structure and are essential for understanding the compound's behavior in different environments (Zhi-hua Tang & W. Fu, 2018).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and photophysical properties, are crucial for the application of these compounds. Studies on related compounds have shown that substitutions on the quinoline ring can significantly affect these properties, impacting their potential use in fluorescent labeling or as active pharmaceutical ingredients (I. A. Z. Al-Ansari, 2016).

Applications De Recherche Scientifique

Synthesis Techniques

- Microwave-Assisted Synthesis : A novel and efficient microwave-assisted method for synthesizing thieno[2,3-b]quinolines under solvent-free conditions has been developed. This method involves a one-pot reaction of 3-formyl-2-mercaptoquinolines with various chloro derivatives, yielding thieno[2,3-b]quinolin-2-ylethanone derivatives, among others (Nandeshwarappa et al., 2005).

Biological and Medicinal Research

Parkinson's Disease Imaging : A compound similar to the specified chemical was synthesized and evaluated as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. This research involved the creation of a tracer, [11C]HG-10-102-01, from a precursor and its isolation using HPLC combined with SPE (Wang et al., 2017).

Anticancer Properties : A series of new thiophene-quinoline derivatives were synthesized and evaluated for their anticancer activity. Particularly, derivatives showed selective cytotoxic agents against cervical and breast cancer cell lines. These compounds were also assessed for their ability to inhibit enzymes like EGFR-TK and Topo II (Othman et al., 2019).

Antimicrobial and Antimalarial Agents : Quinoline based 1,2,3-triazoles were synthesized and screened for antimicrobial activity against various microorganisms and antimalarial activity against P. falciparum (Parthasaradhi et al., 2015).

Chemical and Physical Properties Studies

- Spectroscopic Properties : The electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones were studied. The research focused on how structure and environment affect their spectroscopic properties, providing insights into their electronic states and molecular orbital energies (Al-Ansari, 2016).

Propriétés

IUPAC Name |

[6-chloro-4-(2-thiophen-2-ylethylamino)quinolin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2S/c21-14-3-4-18-16(12-14)19(22-6-5-15-2-1-11-27-15)17(13-23-18)20(25)24-7-9-26-10-8-24/h1-4,11-13H,5-10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXFHRIKYMXXSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NCCC4=CC=CS4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

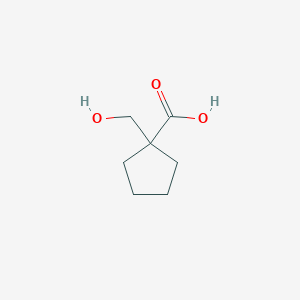

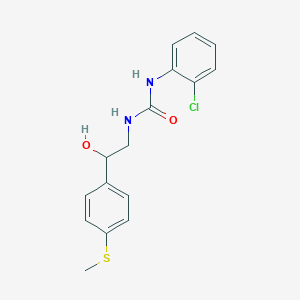

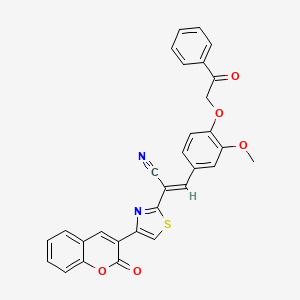

![Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2480447.png)

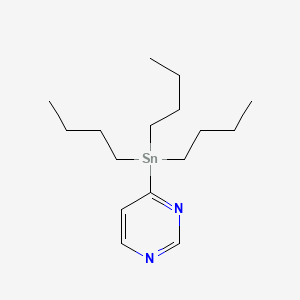

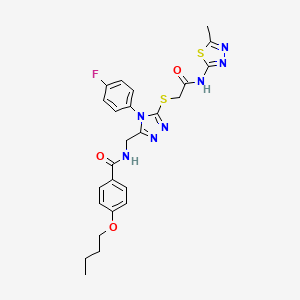

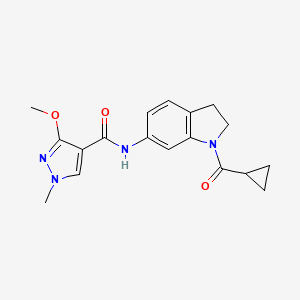

![4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B2480450.png)

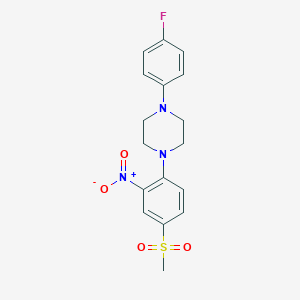

![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2480452.png)